- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole, Journal of the Chemical Society, 1942, 500, 500-4

Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

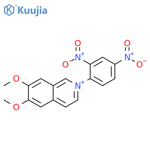

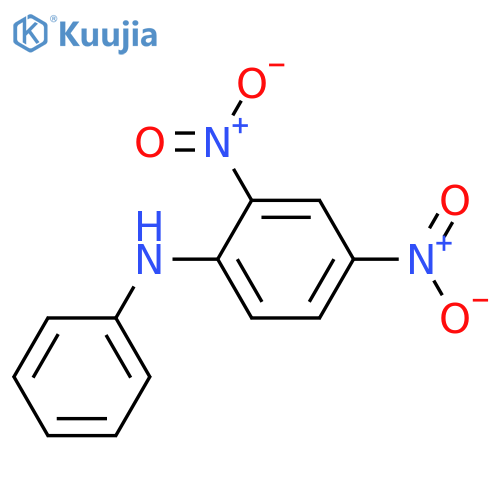

2,4-Dinitro-N-phenylaniline structure

Productnaam:2,4-Dinitro-N-phenylaniline

2,4-Dinitro-N-phenylaniline Chemische en fysische eigenschappen

Naam en identificatie

-

- 2,4-Dinitro-N-phenylaniline

- N-(2,4-Dinitrophenyl)-N-phenylamine

- 2,4-Dinitrodiphenylamine

- 2,4-Dinitro-N-phenylbenzenamine (ACI)

- Diphenylamine, 2,4-dinitro- (8CI)

- (2,4-Dinitro-phenyl)-phenyl-amine

- Acetoquinone Yellow 5JZ

- C.I. 10340

- C.I. Disperse Yellow 14

- Disperse yellow 14

- N-(2,4-Dinitrophenyl)aniline

- N-(2,4-Dinitrophenyl)benzenamine

- N-Phenyl-2,4-dinitroaniline

- NSC 6150

- o,p-Dinitrodiphenylamine

- Serisol Yellow 2G

- Supracet Yellow 3G

- D0278

- Diphenylamine,4-dinitro-

- 961-68-2

- F0020-1341

- SCHEMBL293916

- Benzenamine, 2,4-dinitro-N-phenyl-

- EN300-175017

- 2,4-dinitro-N-phenyl-aniline

- BRN 1996954

- 2,4-Dinitrodiphenylamin

- 4-12-00-01692 (Beilstein Handbook Reference)

- Z31199805

- DB-057626

- 2,4-Dinitro-N-phenylaniline #

- CHEMBL4443557

- STK266239

- AS-58183

- NSC6150

- EINECS 213-508-4

- AKOS000286101

- A845554

- Benzenamine,4-dinitro-N-phenyl-

- NSC-6150

- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13

- Diphenylamine, 2,4-dinitro-

- MFCD00007223

- 2,4-Dinitrodiphenylamine, 98%

- DTXSID7061354

- AI3-02914

- D89621

- W-100147

- NS00021408

-

- MDL: MFCD00007223

- Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H

- InChI-sleutel: RHTVQEPJVKUMPI-UHFFFAOYSA-N

- LACHT: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O

Berekende eigenschappen

- Exacte massa: 259.05900

- Monoisotopische massa: 259.05930578g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 19

- Aantal draaibare bindingen: 4

- Complexiteit: 333

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: nothing

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 104Ų

Experimentele eigenschappen

- Kleur/vorm: Red needle like crystals [1]

- Dichtheid: 1.3450 (rough estimate)

- Smeltpunt: 157.0 to 160.0 deg-C

- Kookpunt: 402.47°C (rough estimate)

- Vlampunt: 204.1 ºC

- Brekindex: 1.5700 (estimate)

- Oplosbaarheid: acetone: soluble25mg/mL, clear, orange to red

- Stabiliteit/houdbaarheid: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.

- PSA: 103.67000

- LogboekP: 4.36600

- Oplosbaarheid: Soluble in hot ethanol \ hot benzene \ acetone \ chloroform [4]

2,4-Dinitro-N-phenylaniline Beveiligingsinformatie

- Prompt:warning

- Gevaarverklaring: H316-H320

- Waarschuwingsverklaring: P264-P305+P351+P338+P337+P313-P332+P313

- WGK Duitsland:3

- Code gevarencategorie: R36/37/38

- Veiligheidsinstructies: S26-S37/39

- RTECS:JJ8825000

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- Risicozinnen:R36/37/38

2,4-Dinitro-N-phenylaniline Douanegegevens

- HS-CODE:2921440000

- Douanegegevens:

China Customs Code:

2921440000Overview:

2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dinitro-N-phenylaniline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175017-1.0g |

2,4-dinitro-N-phenylaniline |

961-68-2 | 95.0% | 1.0g |

$101.0 | 2025-02-19 | |

| abcr | AB142628-25 g |

2,4-Dinitrodiphenylamine, 96%; . |

961-68-2 | 96% | 25 g |

€65.60 | 2023-07-20 | |

| Life Chemicals | F0020-1341-4mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0020-1341-25mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0020-1341-30mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0020-1341-5mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |

2,4-Dinitro-N-phenylaniline |

961-68-2 | >98.0% | 25g |

¥104.90 | 2023-09-03 | |

| TRC | D194475-2.5g |

2,4-Dinitro-N-phenylaniline |

961-68-2 | 2.5g |

$ 45.00 | 2022-06-05 | ||

| Enamine | EN300-175017-0.25g |

2,4-dinitro-N-phenylaniline |

961-68-2 | 95.0% | 0.25g |

$50.0 | 2025-02-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |

2,4-Dinitrodiphenylamine |

961-68-2 | >98.0%(GC) | 100g |

¥520.00 | 2024-04-15 |

2,4-Dinitro-N-phenylaniline Productiemethode

Synthetic Routes 1

Reactievoorwaarden

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Solvents: Ethanol

Referentie

- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline, Zhurnal Obshchei Khimii, 1937, 7, 162-8

Synthetic Routes 3

Reactievoorwaarden

1.1 Solvents: Ethanol , Water

Referentie

- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines, Journal of the Indian Chemical Society, 1989, 66(5), 342-4

Synthetic Routes 4

Reactievoorwaarden

1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt

Referentie

- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer, European Journal of Medicinal Chemistry, 2020, 187,

Synthetic Routes 5

Reactievoorwaarden

1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt

1.2 10 min, 40 °C

1.2 10 min, 40 °C

Referentie

- Synthesis of some novel n-substituted aromatic amines, Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036

Synthetic Routes 6

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C

Referentie

- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292

Synthetic Routes 7

Reactievoorwaarden

1.1 Solvents: Ethanol ; cooled; 1.5 h, rt

Referentie

- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid, Hecheng Huaxue, 2010, 18, 150-153

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt

Referentie

- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C

Referentie

- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt

1.2 10 min, rt

1.2 10 min, rt

Referentie

- Synthesis of N-arylamines in dry media and their antibacterial activity, Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt

Referentie

- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C

Referentie

- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application, Inorganic Chemistry, 2019, 58(21), 14377-14388

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C

Referentie

- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling, New Journal of Chemistry, 2017, 41(14), 6523-6529

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux

Referentie

- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives, Pharmazie, 1978, 33(1), 30-8

Synthetic Routes 15

Reactievoorwaarden

1.1 20 min, 140 °C

Referentie

- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure, Tetrahedron Letters, 2012, 53(17), 2218-2221

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt

Referentie

- New ferro- and antiferromagnetic complexes of tridentate azomethines with copper, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water

Referentie

- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C

Referentie

- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process, Shanghai Daxue Xuebao, 2007, 13(1), 77-81

2,4-Dinitro-N-phenylaniline Raw materials

- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)

- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium

2,4-Dinitro-N-phenylaniline Preparation Products

2,4-Dinitro-N-phenylaniline Gerelateerde literatuur

-

L. Lain,H. L?nnberg,T. A. L?nnberg Org. Biomol. Chem. 2015 13 3484

-

G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110

-

3. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopyM. R. Crampton,V. Gold J. Chem. Soc. B 1966 893

-

4. Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxanK. Bowden,R. S. Cook,M. J. Price J. Chem. Soc. B 1971 1778

-

5. Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingPinki Gaur,K. Durga Bhaskar Yamajala,Shaibal Banerjee New J. Chem. 2017 41 6523

961-68-2 (2,4-Dinitro-N-phenylaniline) Gerelateerde producten

- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)

- 612-28-2(N-Methyl-2-nitroaniline)

- 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)

- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)

- 18264-71-6(2,2'-Dinitrodiphenylamine)

- 51834-15-2(β-Nitropropionyl Chloride)

- 1805087-02-8(2-(Difluoromethyl)-3-iodo-4-methoxy-6-methylpyridine)

- 1795526-38-3(2-(3-Fluoroadamantan-1-yl)acetic acid)

- 2734772-48-4(1-bromo-3-methoxy-5-(methoxymethyl)benzene)

- 921160-96-5((1H-imidazol-2-yl)methyl(2-methoxyethyl)amine)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:961-68-2)2,4-Dinitrodiphenylamine

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:961-68-2)2,4-Dinitrodiphenylamine

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek